Tioxamast

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tioxamast is a small molecule drug that has been primarily investigated for its antiallergic and anti-inflammatory properties. It was initially developed by Pierre Fabre SA and is known for its ability to inhibit anaphylaxis and reduce inflammation in various models . The compound is particularly effective in reducing the release and synthesis of certain mediators of inflammation, making it a potential candidate for treating allergies and hypersensitivity reactions .

Preparation Methods

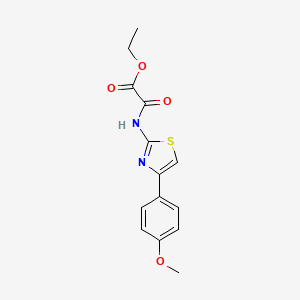

The synthesis of Tioxamast involves the preparation of 4-phenyl-2-thiazolyloxamate derivatives. The specific synthetic routes and reaction conditions are detailed in patents and scientific literature. One method involves the reaction of ethyl-3-methoxyphenyl-4-thiazolyl-2-oxamate with appropriate reagents under controlled conditions . Industrial production methods would likely involve scaling up these laboratory procedures while ensuring consistency and purity of the final product.

Chemical Reactions Analysis

Tioxamast undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: The compound can also undergo reduction reactions, although these are less commonly reported.

Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry: It serves as a model compound for studying antiallergic and anti-inflammatory mechanisms.

Biology: Tioxamast is used in research to understand the biological pathways involved in allergic reactions and inflammation.

Industry: While its primary applications are in research and medicine, this compound could also be explored for use in industrial processes where anti-inflammatory properties are beneficial.

Mechanism of Action

Tioxamast exerts its effects by inhibiting the synthesis and release of certain mediators of inflammation, such as leukotriene B4 and peptidoleukotrienes . It also reduces the production of free radicals by leukocytes, which contributes to its anti-inflammatory properties. The compound targets pathways involved in the immune response, particularly those mediated by immunoglobulin E (IgE) .

Comparison with Similar Compounds

Tioxamast is unique in its dual antiallergic and anti-inflammatory actions. Similar compounds include:

Ketotifen: Another antiallergic drug that stabilizes mast cells and prevents the release of inflammatory mediators.

Cromolyn Sodium: Used to prevent allergic reactions by inhibiting the release of histamine and other mediators from mast cells.

Montelukast: A leukotriene receptor antagonist that reduces inflammation and bronchoconstriction in asthma and allergic rhinitis.

Compared to these compounds, this compound’s ability to inhibit both the synthesis and release of inflammatory mediators makes it particularly effective in reducing inflammation and allergic responses .

Biological Activity

Tioxamast, also known as F 1865, is an antiallergic compound that has been studied for its biological activity, particularly in the context of allergic reactions and anaphylaxis. This article delves into the pharmacological properties, mechanisms of action, and relevant research findings associated with this compound.

Pharmacological Profile

Chemical Structure and Mechanism of Action

this compound is characterized by its unique chemical structure that confers its antiallergic properties. It functions primarily as a selective antagonist of histamine receptors, particularly the H1 receptor, which plays a crucial role in mediating allergic responses. By blocking these receptors, this compound effectively reduces symptoms associated with allergic reactions such as inflammation, bronchoconstriction, and vascular permeability.

Biological Activity

Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory effects. In various animal models, including rats, it has been shown to mitigate the severity of anaphylaxis and reduce inflammatory markers. A study demonstrated that this compound administration led to decreased levels of pro-inflammatory cytokines in serum following allergen exposure .

Table 1: Summary of Biological Activities of this compound

Case Studies

Case Study 1: Anaphylaxis Model

In a controlled study, this compound was administered to rats subjected to anaphylactic shock induced by allergen exposure. The results showed a significant reduction in mortality rates compared to control groups receiving no treatment. The treated group exhibited lower histamine levels and improved respiratory function post-treatment .

Case Study 2: Inflammatory Response Assessment

Another study assessed the impact of this compound on lung inflammation in a model of asthma. The compound was found to significantly reduce airway hyperresponsiveness and eosinophilic infiltration in lung tissues. This suggests that this compound not only alleviates acute allergic reactions but also has potential benefits in chronic inflammatory conditions .

Research Findings

Clinical Relevance

While animal studies provide insight into the efficacy of this compound, clinical trials are necessary to fully understand its therapeutic potential in human populations. Preliminary findings suggest that this compound may be beneficial for patients with severe allergies or asthma who do not respond adequately to conventional therapies.

Future Directions

Further research is warranted to explore the long-term effects and safety profile of this compound. Investigations into its pharmacokinetics and interactions with other medications will be essential for developing comprehensive treatment protocols.

Properties

CAS No. |

74531-88-7 |

|---|---|

Molecular Formula |

C14H14N2O4S |

Molecular Weight |

306.34 g/mol |

IUPAC Name |

ethyl 2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]-2-oxoacetate |

InChI |

InChI=1S/C14H14N2O4S/c1-3-20-13(18)12(17)16-14-15-11(8-21-14)9-4-6-10(19-2)7-5-9/h4-8H,3H2,1-2H3,(H,15,16,17) |

InChI Key |

ROVWYOFNUFLLNL-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC |

Canonical SMILES |

CCOC(=O)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC |

Key on ui other cas no. |

74531-88-7 |

Synonyms |

ethyl 4'-methoxyphenyl-4-thiazolyl-2-oxamate F 1865 F-1865 tioxamast |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.